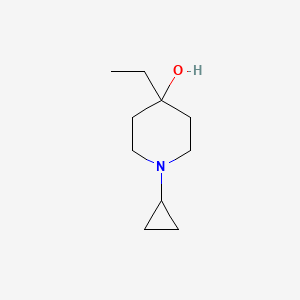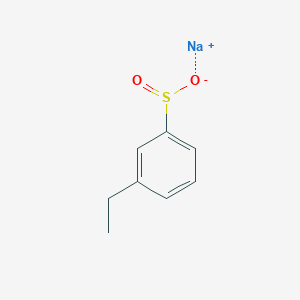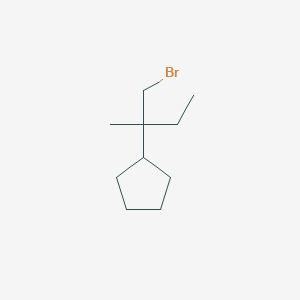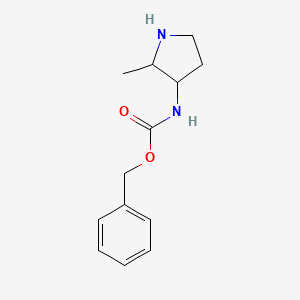
Benzyl (2-methylpyrrolidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl(2-methylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C13H18N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further substituted with a methyl group and a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2-methylpyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-methylpyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and can be completed within a few hours.
Industrial Production Methods: On an industrial scale, the production of Benzyl(2-methylpyrrolidin-3-yl)carbamate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: Benzyl(2-methylpyrrolidin-3-yl)carbamate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Benzyl-substituted derivatives.
科学的研究の応用
Benzyl(2-methylpyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of Benzyl(2-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Benzyl(2-methylpyrrolidin-3-yl)carbamate hydrochloride: A hydrochloride salt form with similar properties but different solubility and stability characteristics.
Benzyl(2-methylpyrrolidin-3-yl)carbamate acetate: An acetate salt form with distinct solubility and reactivity.
Benzyl(2-methylpyrrolidin-3-yl)carbamate sulfate: A sulfate salt form used in different applications due to its unique properties.
Uniqueness: Benzyl(2-methylpyrrolidin-3-yl)carbamate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
benzyl N-(2-methylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3,(H,15,16) |
InChIキー |
PQSRFRVGNIGAPY-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCN1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13174447.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid](/img/structure/B13174449.png)

![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13174467.png)
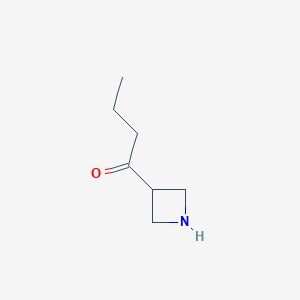
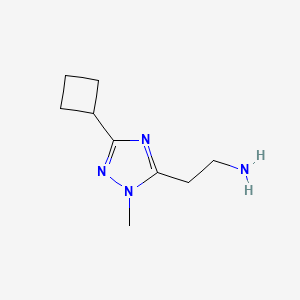
![Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174491.png)
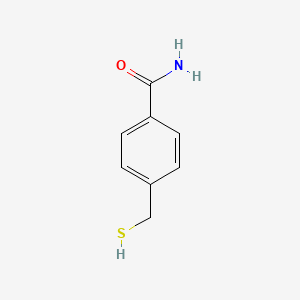
![4-(4-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13174513.png)
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine](/img/structure/B13174534.png)
![2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
